molecular formula C16H19NO2 B14382213 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol CAS No. 88552-70-9

4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol

Cat. No.: B14382213
CAS No.: 88552-70-9
M. Wt: 257.33 g/mol
InChI Key: QMIOJJGNIVHYOJ-UHFFFAOYSA-N
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Description

4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is an organic compound that features both phenolic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol typically involves the reaction of 4-hydroxybenzylamine with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The amine group can also interact with receptors and other biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Shares the phenolic and amine functional groups but lacks the additional propyl group.

    4-Hydroxyacetophenone: Contains the phenolic group but has a ketone instead of an amine group.

Uniqueness

4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is unique due to its combination of phenolic and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88552-70-9

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-[2-[(4-hydroxyphenyl)methylamino]propyl]phenol

InChI

InChI=1S/C16H19NO2/c1-12(10-13-2-6-15(18)7-3-13)17-11-14-4-8-16(19)9-5-14/h2-9,12,17-19H,10-11H2,1H3

InChI Key

QMIOJJGNIVHYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)O

Origin of Product

United States

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